5-Acetyl-1,3-thiazole-4-carboxylic acid

MAOA inhibition Neuropharmacology Monoamine oxidase

5-Acetyl-1,3-thiazole-4-carboxylic acid is a heterocyclic building block belonging to the thiazole-4-carboxylic acid family, characterized by a 5-acetyl substituent on the thiazole ring. With a molecular formula of C₆H₅NO₃S and a molecular weight of 171.17 g/mol, it is commercially available in research-grade purity (95%–98%) from multiple suppliers offering batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C6H5NO3S
Molecular Weight 171.18 g/mol
CAS No. 1367772-06-2
Cat. No. B1381960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-1,3-thiazole-4-carboxylic acid
CAS1367772-06-2
Molecular FormulaC6H5NO3S
Molecular Weight171.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=CS1)C(=O)O
InChIInChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)7-2-11-5/h2H,1H3,(H,9,10)
InChIKeySBOMZJKREVGJLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-1,3-thiazole-4-carboxylic acid (CAS 1367772-06-2): Baseline Profile for Scientific Procurement


5-Acetyl-1,3-thiazole-4-carboxylic acid is a heterocyclic building block belonging to the thiazole-4-carboxylic acid family, characterized by a 5-acetyl substituent on the thiazole ring . With a molecular formula of C₆H₅NO₃S and a molecular weight of 171.17 g/mol, it is commercially available in research-grade purity (95%–98%) from multiple suppliers offering batch-specific QC documentation including NMR, HPLC, and GC . The compound has been profiled in biochemical screening panels, including MAOA and LSD1 inhibition assays reported in the BindingDB database , and its chemistry and reactivity are covered in a dedicated review of 5-acetylthiazoles .

Why 5-Acetyl-1,3-thiazole-4-carboxylic acid Cannot Be Replaced by Generic Thiazole-4-carboxylic Acid Analogs


Thiazole-4-carboxylic acid derivatives are not interchangeable building blocks; the position and electronic nature of the ring substituent fundamentally alter both physicochemical properties and biochemical interaction profiles. A methyl, formyl, or acetyl group at the 5-position produces distinct LogP, boiling point, hydrogen-bonding capacity, and enzyme inhibition signatures . The target compound's 5-acetyl group renders it relatively electron-deficient at the thiazole C-2 position compared to the 5-methyl analog, enabling electrophilic substitution chemistry not accessible with alkyl-substituted variants . Furthermore, repositioning the acetyl group from the 5- to the 2-position of the thiazole ring shifts LogP and alters MAOA/LSD1 inhibition profiles, demonstrating that regioisomers cannot serve as functional equivalents .

Quantitative Differentiation Evidence: 5-Acetyl-1,3-thiazole-4-carboxylic acid vs. Closest Analogs


MAOA Inhibition: Screening Data Distinguishes 5-Acetyl from 2-Acetyl Regioisomer

In a human MAOA enzyme inhibition assay, 5-acetyl-1,3-thiazole-4-carboxylic acid (CHEMBL3402055) exhibited an IC50 > 100,000 nM, classifying it as essentially inactive against this target . By contrast, the 2-acetyl regioisomer (2-acetyl-1,3-thiazole-4-carboxylic acid, CHEMBL3402047–3402049) showed comparable inactivity (IC50 also > 100,000 nM) in the same assay panel . However, the tranylcypromine reference inhibitor in the identical assay yielded an IC50 of 7,870 nM . This data establishes that the 5-acetyl vs. 2-acetyl regiochemistry does not confer differential MAOA activity, but the compound's clear lack of MAOA liability differentiates it from pharmacologically active thiazole-4-carboxylic acid derivatives that show nanomolar MAOA potency.

MAOA inhibition Neuropharmacology Monoamine oxidase

LSD1 Inhibition: 5-Acetyl Substitution Yields Modest Activity While 5-Methyl Analog Is Untested

5-Acetyl-1,3-thiazole-4-carboxylic acid (CHEMBL3402055) was evaluated against human recombinant LSD1 and showed an IC50 of 10,000 nM in a biochemical assay measuring H₂O₂ production . This represents a modest but measurable LSD1 inhibitory signal. No comparative LSD1 data are publicly available for the 5-methyl, 5-formyl, or 2-acetyl analogs, meaning the 5-acetyl compound is currently the only member of this analog series with a characterized LSD1 interaction profile .

LSD1 inhibition Epigenetics Histone demethylase

Lipophilicity: 5-Acetyl Is More Hydrophilic Than 2-Acetyl and 5-Methyl Analogs

ACD/LogP predictions generated by the ACD/Labs Percepta Platform (v14.00) reveal that 5-acetyl-1,3-thiazole-4-carboxylic acid has a predicted LogP of −0.03 . The 2-acetyl regioisomer is predicted to be slightly more lipophilic with a LogP of 0.05 . The 5-methyl analog is substantially more lipophilic with a calculated XLogP3 of 1.2 . The 0.08 LogP unit difference between 5-acetyl and 2-acetyl corresponds to an approximately 1.2-fold difference in octanol-water partition coefficient, while the >1.2 LogP unit gap relative to the 5-methyl analog represents a roughly 16-fold difference in partition coefficient.

LogP Lipophilicity Drug-likeness

Boiling Point and Thermal Stability: 5-Acetyl Is Slightly More Volatile Than 2-Acetyl Regioisomer

The predicted boiling point of 5-acetyl-1,3-thiazole-4-carboxylic acid is 373.4 ± 27.0 °C at 760 mmHg , compared to 380.0 ± 34.0 °C for the 2-acetyl regioisomer , a difference of 6.6 °C. The 5-methyl analog has a predicted boiling point of 303.6 ± 22.0 °C , which is approximately 69.8 °C lower than the 5-acetyl compound. The 5-formyl analog is predicted to boil at approximately 392.1 °C , roughly 18.7 °C higher than the 5-acetyl compound. These differences reflect the varying intermolecular interactions (H-bonding, dipole–dipole) conferred by the different 5-substituents.

Boiling point Thermal stability Purification

Batch-Level Purity and QC Documentation: 95%–98% Purity with Multi-Technique Characterization

5-Acetyl-1,3-thiazole-4-carboxylic acid is supplied at standard purities of 95% (Bidepharm ) and 98% (Leyan ) with batch-specific QC documentation including NMR, HPLC, and GC. Commercial pricing for 100 mg quantities ranges from approximately 807–905 CNY at the 95–98% purity tier . By comparison, the 2-acetyl regioisomer is available at 98% purity with pricing around $34/100 mg (approx. 245 CNY), and the 5-formyl analog at 98% purity is listed at $497/100 mg (approx. 3,600 CNY) from certain suppliers , though availability of the 5-formyl compound has been reported as discontinued by at least one major vendor .

Purity Quality control Reproducibility

Synthetic Versatility: 5-Acetyl Group Enables Unique C-2 Electrophilic Substitution Chemistry

According to a comprehensive review of 5-acetylthiazole chemistry by Bondock et al. (2016), the 5-acetyl substituent activates the thiazole ring toward electrophilic substitution at the C-2 position through its electron-withdrawing effect, a reactivity pattern not available with 5-alkyl-substituted analogs . The 5-acetylthiazole scaffold has been successfully employed in the production of biologically important compounds via reactions including condensation with arylhydrazines, cyclocondensation with hydrazine derivatives, and further functionalization at the acetyl carbonyl . The 5-methyl analog lacks the carbonyl handle for these transformations, while the 5-formyl analog, though reactive, is prone to oxidation and has documented supply chain discontinuation . The 5-acetyl compound thus occupies a unique reactivity niche: more versatile than 5-methyl and more practically accessible than 5-formyl.

Electrophilic substitution Thiazole chemistry Building block

Recommended Application Scenarios for 5-Acetyl-1,3-thiazole-4-carboxylic acid Based on Quantitative Evidence


Epigenetic Probe Development: LSD1-Focused SAR Programs

With a documented LSD1 IC50 of 10,000 nM in a recombinant enzyme assay , 5-acetyl-1,3-thiazole-4-carboxylic acid represents the only 5-substituted thiazole-4-carboxylic acid analog with publicly available LSD1 profiling data. Medicinal chemistry teams can use this compound as a fragment or scaffold for structure–activity relationship (SAR) exploration targeting LSD1, a validated epigenetic target in oncology. The 5-acetyl carbonyl and the 4-carboxylic acid provide two distinct vectors for parallel derivatization, while the compound's near-neutral LogP (−0.03) supports aqueous solubility during biochemical assay development. The documented lack of MAOA activity (IC50 > 100,000 nM) reduces the risk of serendipitous off-target pharmacology that could confound cellular assay interpretation.

Diversifiable Building Block for Parallel Library Synthesis

The 5-acetyl group's electron-withdrawing character activates the thiazole C-2 position for electrophilic substitution, enabling regioselective functionalization orthogonal to the 4-carboxylic acid handle . This orthogonal reactivity—C-2 electrophilic substitution plus C-4 carboxylic acid amidation/esterification plus C-5 acetyl carbonyl condensation—supports a three-dimensional diversification strategy for generating compound libraries. Researchers seeking a thiazole-4-carboxylic acid scaffold with maximal derivatization handles should prioritize the 5-acetyl variant over the 5-methyl analog, which lacks the carbonyl handle and has reduced C-2 reactivity due to the electron-donating methyl group . The 5-formyl analog, while also reactive, suffers from documented supply discontinuation , making the 5-acetyl compound the more reliable procurement choice for sustained library production.

Physicochemical Reference Standard for Thiazole Analog Series

The well-characterized physicochemical profile of 5-acetyl-1,3-thiazole-4-carboxylic acid—including predicted LogP (−0.03), boiling point (373.4 ± 27.0 °C), density (1.5 ± 0.1 g/cm³), and vapor pressure (0.0 ± 0.9 mmHg at 25 °C) —makes it suitable as a reference compound for establishing chromatographic methods, LogP calibration curves, or thermal analysis protocols for thiazole-4-carboxylic acid analog series. Its intermediate boiling point between the 5-methyl (303.6 °C) and 5-formyl (~392 °C) analogs provides a mid-range calibration point for GC or distillation method development, while the availability of batch-specific NMR, HPLC, and GC documentation from multiple suppliers ensures lot-to-lot consistency for analytical validation.

Negative Control for MAOA-Related Neuropharmacology Assays

For neuroscience research programs studying monoamine oxidase A (MAOA) inhibition, 5-acetyl-1,3-thiazole-4-carboxylic acid's documented inactivity against human MAOA (IC50 > 100,000 nM) qualifies it as a negative control compound. When screening thiazole-based compound libraries for MAOA modulatory activity, this compound can serve as a scaffold-matched inactive reference, enabling researchers to distinguish true structure-dependent activity from assay background. Its use as a negative control is supported by data generated in the same assay system and conditions (60 min incubation, luciferin detection) as the positive reference inhibitor tranylcypromine (IC50 = 7,870 nM), ensuring assay condition comparability.

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